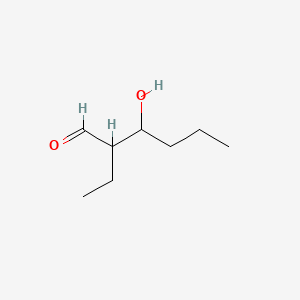

2-Ethyl-3-hydroxyhexanal

Description

Contextual Significance of Aldehydic Compounds in Chemical Science

Aldehydes are a class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an R group (a generic alkyl or side chain). medium.combritannica.com This functional group, often represented as -CHO, is typically located at the end of a carbon chain. medium.com Aldehydes are fundamental in organic chemistry due to their high reactivity, which allows them to participate in a wide array of chemical reactions, including oxidation to form carboxylic acids, reduction to primary alcohols, and nucleophilic addition. medium.com

The reactivity and structural diversity of aldehydes make them vital components in both biological systems and industrial applications. wikipedia.orgsigmaaldrich.com They are involved in physiological processes; for example, retinal (vitamin A aldehyde) is crucial for human vision. britannica.com Industrially, aldehydes serve as solvents, key intermediates in the synthesis of pharmaceuticals and dyes, and are foundational in the production of polymers like Bakelite. britannica.comsigmaaldrich.com Furthermore, many aldehydes possess distinct and often pleasant odors, leading to their extensive use as ingredients in perfumes and flavorings. medium.comsigmaaldrich.com The lower molecular weight aldehydes, such as formaldehyde (B43269) and acetaldehyde, are soluble in water, a property that diminishes as the carbon chain length increases. medium.com

Structural Characteristics and Chemical Class of 2-Ethyl-3-hydroxyhexanal

This compound, also known by the common name Butyraldol, is an organic compound classified as a hydroxy aldehyde. smolecule.comcymitquimica.com Its chemical structure is explicitly described by its IUPAC name: it consists of a six-carbon aldehyde ("hexanal"), with an ethyl group (-CH2CH3) attached to the second carbon and a hydroxyl group (-OH) at the third carbon position. smolecule.comontosight.ai This bifunctional nature, possessing both an aldehyde and a hydroxyl group, makes it a versatile molecule in organic synthesis. cymitquimica.com

The molecular formula for this compound is C8H16O2. smolecule.comguidechem.comontosight.ai The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like boiling point and solubility in polar solvents. cymitquimica.com The molecule contains two stereocenters, at the second and third carbon atoms, meaning it can exist in different stereoisomeric forms. ontosight.aincats.io

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2 chembk.com |

| Molar Mass | 144.21 g/mol chembk.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 496-03-7 cymitquimica.com |

| Density | ~0.923 - 0.9352 g/cm³ chembk.comlookchem.com |

| Boiling Point | ~105-110 °C; 216.9 °C at 760 mmHg chembk.comlookchem.com |

| Flash Point | 86.7 °C lookchem.com |

| Synonyms | Butyraldol, 3-Hydroxy-2-ethylhexanal cymitquimica.comlookchem.com |

Note: The properties listed are based on predicted and experimental data from various sources and may vary.

Overview of Current Research Landscape and Key Areas of Investigation

The primary focus of research on this compound revolves around its synthesis and its role as a crucial chemical intermediate. The most common method for its preparation is the aldol (B89426) condensation of butanal (also known as n-butyraldehyde). chemicalbook.comdoubtnut.com In this reaction, two molecules of butanal react in the presence of a base, such as sodium hydroxide (B78521), to form this compound. smolecule.comchemicalbook.com Research in this area often investigates the use of different catalysts, such as phase-transfer catalysts or modified metal oxides like cerium-modified aluminum oxide, to improve reaction efficiency and yield. smolecule.comchemicalbook.comrsc.org

A significant area of investigation is the use of this compound as a precursor for the synthesis of other commercially important chemicals. guidechem.com It is a key intermediate in the production of:

2-Ethyl-2-hexenal (B1232207): Formed through the dehydration of this compound. smolecule.com

2-Ethylhexanol: A high-volume industrial chemical. guidechem.comchemicalbook.com

2-Ethylhexanal (B89479): Another significant industrial aldehyde. guidechem.comchemicalbook.com

2-Ethylhexanoic acid: Used in various applications, including as a precursor for metal salts used as driers in paints and inks. guidechem.comchemicalbook.com

2-Ethyl-1,3-hexanediol: An agent used in insecticides and for the preparation of polyesters. guidechem.comchemicalbook.comgoogle.com

Furthermore, the reactivity of this compound is explored in other reactions, such as the Tishchenko reaction, where it can react with n-butyraldehyde to produce 2-ethyl-3-hydroxyhexyl butyrate (B1204436). smolecule.comrsc.org While aldehydes, in general, are studied for potential biological activities and uses in the flavor and fragrance industry, the current research landscape for this compound is predominantly centered on its role in catalytic organic synthesis and the production of industrial chemicals. smolecule.comontosight.aiontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-3-hydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBAIQMSJGQWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964290 | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-03-7 | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxyhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-HYDROXYHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Methodological Advancements for 2 Ethyl 3 Hydroxyhexanal

Established Synthetic Routes

Traditional methods for synthesizing 2-Ethyl-3-hydroxyhexanal are well-documented, forming the basis of many industrial processes. These routes include base-catalyzed aldol (B89426) reactions and the oxidation of corresponding diols.

Base-Catalyzed Aldol Addition of Butanal (n-Butyraldehyde)

The most prominent method for producing this compound is the base-catalyzed aldol addition of butanal, also known as n-butyraldehyde. google.comgoogle.comchegg.com This reaction involves the dimerization of two butanal molecules to form the desired β-hydroxy aldehyde. chegg.com The mechanism is initiated when a base, such as sodium hydroxide (B78521) or potassium hydroxide, abstracts an alpha-hydrogen from a butanal molecule, creating an enolate ion. chegg.comstudy.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second butanal molecule. chegg.comstudy.com A subsequent proton transfer results in the final product, this compound. chegg.com This symmetric aldol reaction is a cornerstone in the synthesis of this compound and its derivatives. google.comgoogle.comchegg.com

The aldol addition of butanal is commonly performed in the presence of an aqueous alkaline solution, such as sodium hydroxide (NaOH). guidechem.comchemicalbook.com However, since butanal is organic and the catalyst is in an aqueous phase, the reaction can be limited by the interface between the two phases. To overcome this, phase-transfer catalysis (PTC) is employed. guidechem.comchemicalbook.com A phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. This technique enhances reaction rates and yields by improving the interaction between the organic substrate and the aqueous alkaline catalyst. guidechem.comchemicalbook.comcrdeepjournal.org The use of PTC can lead to higher process efficiency and is considered a key component in the industrial synthesis of this compound. guidechem.comphasetransfer.com

The efficiency of the aldol addition process is highly dependent on various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and selectivity towards this compound. Key parameters include temperature, catalyst concentration, and reaction time. For instance, a typical synthesis involves carrying out the aldol condensation of butanal at 30°C in the presence of an aqueous sodium hydroxide solution and a phase-transfer catalyst. guidechem.comchemicalbook.com The reaction is often quenched by the addition of an acid, such as acetic acid, to neutralize the base catalyst and stop the reaction. guidechem.comchemicalbook.com Research into solid acid catalysts has also provided data on optimizing conditions for the subsequent dehydration step, which can inform the optimization of the initial aldol addition.

Table 1: Influence of Reaction Parameters on n-Butyraldehyde Condensation over γ-Al₂O₃ Catalyst

| Parameter | Condition | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal (B1232207) Yield (%) |

|---|---|---|---|

| Catalyst Loading | 15 wt% | 87.0 | 76.6 |

| Reaction Temperature | 180 °C | 87.0 | 76.6 |

| Reaction Time | 8 h | 87.0 | 76.6 |

Self-Condensation of n-Butyraldehyde

The self-condensation of n-butyraldehyde is the fundamental reaction underlying the synthesis of this compound. google.comgoogle.com This process, a specific type of aldol reaction where the aldehyde reacts with itself, is a critical step in the industrial production of 2-ethylhexanol, for which this compound is an intermediate. researchgate.netrsc.org While often catalyzed by aqueous bases, research has explored the use of solid acid catalysts, such as γ-Al₂O₃ and molecular sieves, for this transformation. researchgate.netrsc.org Studies have shown that γ-Al₂O₃ is a particularly effective catalyst for this self-condensation. researchgate.netrsc.org The reaction proceeds through the formation of this compound, which can then be dehydrated to form 2-ethyl-2-hexenal. researchgate.net

Oxidation of 2-Ethyl-1,3-hexanediol

An alternative synthetic route to this compound is the selective oxidation of 2-Ethyl-1,3-hexanediol. study.com This diol contains both a primary and a secondary hydroxyl group. study.comodinity.com The primary oxidation of 2-Ethyl-1,3-hexanediol specifically targets the primary alcohol group, converting it to an aldehyde while leaving the secondary alcohol group intact. study.com Reagents such as sodium hypochlorite (B82951) (NaOCl) or calcium hypochlorite, often in the presence of acetic acid, are used for this transformation. study.comquizlet.comyoutube.com The successful selective oxidation yields this compound as the major product. study.com Infrared (IR) spectroscopy can be used to confirm the formation of the product by identifying the presence of a carbonyl group from the newly formed aldehyde. quizlet.com

Advanced Catalytic Approaches in this compound Synthesis

Modern research focuses on developing more efficient, selective, and sustainable catalytic systems for the synthesis of this compound and its derivatives. These advanced approaches often involve heterogeneous or bifunctional catalysts to simplify downstream processing and integrate multiple reaction steps.

One area of advancement is the use of solid acid catalysts to replace traditional homogeneous base catalysts like NaOH. google.com Catalysts such as γ-Al₂O₃ have been investigated for the self-condensation of n-butyraldehyde. researchgate.netrsc.org To improve catalytic performance, γ-Al₂O₃ has been modified with various substances, with Cerium (Ce) modified Al₂O₃ (Ce-Al₂O₃) showing superior performance. rsc.org Over a Ce-Al₂O₃ catalyst, the conversion of n-butyraldehyde and the yield of the subsequent dehydration product, 2-ethyl-2-hexenal, can reach 93.8% and 88.6%, respectively. rsc.org

Bifunctional catalysts that can facilitate both the aldol condensation and a subsequent hydrogenation step in a single pot are also of significant interest. For the direct synthesis of 2-ethylhexanol from n-butanal, catalysts like Nickel on Ce-Al₂O₃ (Ni/Ce-Al₂O₃) have been developed. rsc.orgresearchgate.net These catalysts possess sites for both the condensation reaction and the hydrogenation of the intermediate. While the final product is 2-ethylhexanol, the process inherently involves the in-situ formation of this compound. The Ni/Ce-Al₂O₃ catalyst was found to enhance the competitiveness of the aldol condensation over the direct hydrogenation of butanal, improving the selectivity towards the C8 products derived from this compound. rsc.orgresearchgate.net

Table 2: Comparison of Catalysts for n-Butyraldehyde Conversion

| Catalyst | Type | Key Advantage(s) | Typical Product(s) |

|---|---|---|---|

| Aqueous NaOH with PTC | Homogeneous Base | High reaction rates, established industrial process. guidechem.comchemicalbook.com | This compound |

| γ-Al₂O₃ | Heterogeneous Solid Acid | Catalyst is easily separated from the reaction mixture. researchgate.netrsc.org | 2-Ethyl-2-hexenal (via dehydration of this compound) |

| Ce-Al₂O₃ | Heterogeneous Solid Acid | Improved conversion and yield compared to unmodified γ-Al₂O₃. rsc.org | 2-Ethyl-2-hexenal (via dehydration of this compound) |

| Ni/Ce-Al₂O₃ | Heterogeneous Bifunctional | Integrates condensation and hydrogenation into a single step. rsc.orgresearchgate.net | 2-Ethylhexanol, n-Butanol |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Butyraldol |

| Butanal | n-Butyraldehyde |

| Sodium Hydroxide | Caustic Soda, Lye |

| Potassium Hydroxide | Caustic Potash |

| 2-Ethyl-1,3-hexanediol | Etohexadiol |

| Sodium Hypochlorite | Bleach |

| Calcium Hypochlorite | - |

| Acetic Acid | - |

| γ-Alumina | gamma-Alumina, γ-Al₂O₃ |

| Cerium | - |

| Nickel | - |

| 2-Ethyl-2-hexenal | - |

Heterogeneous Catalysis for Enhanced Efficiency

The shift from traditional homogeneous catalysts to solid heterogeneous catalysts offers significant advantages, including simplified catalyst recovery and reuse, reduced waste generation, and often milder reaction conditions. Research has explored various solid acid and base catalysts to facilitate the aldol condensation of butanal.

Zeolite-Based Catalysts (e.g., Palladium on Ion-Exchanged Zeolites)

Zeolites, with their well-defined porous structures and tunable acidity, serve as effective catalysts for aldol condensation. Cation-exchanged zeolites, in particular, have demonstrated high activity. For instance, cesium-exchanged β-zeolite (Cs+/β) has been shown to be a highly efficient and reusable catalyst for the self-aldol condensation of butanal. Studies have shown that calcination temperature significantly impacts catalyst performance, with optimal results achieved at higher temperatures prior to reaction.

In a related application, palladium supported on potassium ion-exchanged zeolite X (Pd/KX) has been used in the hydrocondensation of butyraldehyde (B50154). This process, which involves an initial aldol condensation to form this compound followed by hydrogenation, achieves high selectivity (≥90%) towards the final product, 2-ethylhexanal (B89479), underscoring the efficiency of the initial zeolite-catalyzed C-C bond formation. researchgate.net

| Catalyst | Reactant | Conversion (%) | Selectivity (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Cs+ single site/β-zeolite | Butanal | 91.0 | 98.4 | 100 | nii.ac.jp |

| Pd/KNaX | Butyraldehyde | - | ≥90 | - | researchgate.net |

Modified Metal Oxides (e.g., Cerium-Modified Aluminum Oxide, Magnesium-Aluminum Oxide)

Modified metal oxides are another class of robust heterogeneous catalysts for this transformation. Their surface acid-base properties can be tailored to optimize catalytic activity and selectivity.

Cerium-Modified Aluminum Oxide (Ce-Al₂O₃): The modification of γ-Al₂O₃ with cerium has been found to significantly enhance its catalytic performance in the self-condensation of n-butyraldehyde. researchgate.netrsc.org The improved performance is attributed to the altered acid-base properties of the catalyst surface. researchgate.netrsc.org Research has demonstrated that this catalyst can achieve high conversion of n-butyraldehyde (93.8%) and a high yield of the subsequent dehydration product, 2-ethyl-2-hexenal (88.6%), indicating a highly efficient initial aldol addition to form this compound. researchgate.netrsc.org The Ce-Al₂O₃ catalyst also exhibits excellent reusability. researchgate.netrsc.org

Magnesium-Aluminum Oxide: Solid solutions of magnesium oxide and aluminum oxide, structurally related to hydrotalcites, are effective basic catalysts for the aldol condensation of n-butyraldehyde. google.com These materials, particularly those with high surface areas (in excess of 250 m²/g), facilitate the reaction with high yield and selectivity. google.com The process is typically conducted in the liquid phase at moderate temperatures, generally between 80°C and 200°C. google.com The catalytic activity of these Mg-Al mixed oxides is linked to the presence of both basic sites (O²⁻ and OH⁻ groups) and Lewis acid sites (Al³⁺ and Mg²⁺), which form acid-base pairs that promote the aldol reaction. orientjchem.org

| Catalyst | Reactant | Conversion (%) | Product Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Ce-Al₂O₃ | n-Butyraldehyde | 93.8 | 88.6 (for 2-ethyl-2-hexenal) | - | researchgate.netrsc.org |

| Mg-Al Hydrotalcite | Propionaldehyde | 57.78 | 51.23 (for Methacrolein) | - | orientjchem.org |

Biocatalysis (e.g., Chitosan-Catalyzed Reactions)

Biocatalysis presents an environmentally benign approach to chemical synthesis. Chitosan (B1678972), a biopolymer derived from chitin, has emerged as a promising green and recyclable catalyst for aldol reactions. mdpi.com This chiral polyamine functions as an effective organocatalyst due to the presence of amino groups that can facilitate the reaction. mdpi.com Chitosan has been successfully employed in its hydrogel and aerogel forms to catalyze aldol reactions between various aldehydes and ketones, often proceeding smoothly in water and yielding products with high chemoselectivity. mdpi.com While specific data for the synthesis of this compound is not extensively detailed, the established efficacy of chitosan for aldol condensations suggests its potential as a sustainable catalyst for this specific transformation. mdpi.com

Enantioselective Synthesis Methodologies

The synthesis of specific stereoisomers of this compound is of significant interest, as stereochemistry often dictates the biological activity and physical properties of molecules. Asymmetric aldol reactions using chiral catalysts provide a direct route to enantiomerically enriched products.

Asymmetric Aldol Reactions with Chiral Catalysts (e.g., Singh's Catalyst)

Organocatalysis using chiral molecules has proven to be a powerful tool for enantioselective C-C bond formation. Singh's catalyst, a chiral L-proline-based catalyst featuring a gem-diphenyl group, has been successfully applied to the enantioselective self-aldol reaction of aliphatic aldehydes, including butanal. scirp.orgthieme-connect.de The presence of the gem-diphenyl group is crucial for achieving high enantioselectivity. scirp.orgthieme-connect.de The reaction mechanism is believed to proceed through a transition state where the aldehyde's oxygen atom forms hydrogen bonds with the catalyst's NH and OH groups, directing the formation of the new C-C bond from a specific face. scirp.org

Diastereoselective Control in Synthesis

In addition to controlling the absolute configuration (enantioselectivity), achieving control over the relative configuration of the two newly formed stereocenters (diastereoselectivity) is a key challenge in aldol reactions. The use of Singh's catalyst in the self-aldol reaction of butanal not only yields the product with high enantiomeric excess but also with moderate diastereoselectivity, favoring the syn-aldol product. scirp.org The thermodynamically favorable E-enamine intermediate is predominantly formed, leading to the preferential formation of the syn diastereomer. scirp.org

| Catalyst | Reactant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Singh's Catalyst | Butyraldehyde | 71 | 4.5:1 | 89 | scirp.orgresearchgate.net |

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound reveals a logical and efficient synthetic pathway originating from a readily available precursor. The target molecule is a β-hydroxy aldehyde, a characteristic structural motif that strongly suggests an aldol reaction as the key bond-forming step in its synthesis.

The primary disconnection in the retrosynthetic approach involves breaking the C2-C3 bond, which is the bond formed during the aldol addition. This disconnection is guided by the recognition of the β-hydroxy aldehyde functionality. This strategic bond cleavage simplifies the complex target molecule into two simpler, identical precursor molecules.

Following this disconnection, this compound is simplified into two molecules of butanal. study.com This is because the this compound molecule is formed from the dimerization of butanal, where one molecule of butanal acts as the enolate and the other as the electrophile. study.comchegg.com Therefore, butanal is identified as the primary precursor for the synthesis of this compound. chegg.comchemsrc.com

The forward synthesis, or the actual chemical reaction, involves the base-catalyzed self-condensation of butanal. study.comchemicalbook.com In this reaction, a base abstracts an acidic α-hydrogen from one molecule of butanal to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of butanal, leading to the formation of this compound. study.com

The synthesis is typically achieved through the aldol condensation of butanal, often in the presence of an aqueous sodium hydroxide solution. chemicalbook.com Methodological advancements have included the use of phase-transfer catalysts to improve reaction efficiency. chemicalbook.com

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Precursor(s) | Synthetic Reaction |

| This compound | C2-C3 bond | Butanal | Aldol Condensation |

Chemical Reactivity and Transformation of 2 Ethyl 3 Hydroxyhexanal

Aldol (B89426) Condensation and Dehydration Reactions

2-Ethyl-3-hydroxyhexanal is itself the product of a self-aldol addition reaction of butanal. chegg.comstudy.com Its subsequent reactivity is dominated by the canonical pathways of aldol products, namely dehydration to form a conjugated system and reversion to its starting materials.

The β-hydroxy aldehyde structure of this compound makes it susceptible to dehydration (elimination of a water molecule), a common subsequent step in aldol condensation reactions. sigmaaldrich.comchemeurope.com This process is typically facilitated by heat or acid/base catalysis and results in the formation of a more stable, conjugated α,β-unsaturated aldehyde. The product of this dehydration is 2-Ethyl-2-hexenal (B1232207). chemicalbook.comguidechem.com

The reaction proceeds via the removal of the hydroxyl group from the β-carbon and a proton from the α-carbon, leading to the formation of a double bond between these two positions. This transformation is often facile and can be a competing or even undesirable side reaction in processes where the saturated diol is the intended product. google.com For instance, in the synthesis of 2-ethyl-1,3-hexanediol, preventing the formation of 2-Ethyl-2-hexenal is a key consideration. google.com

Reaction Pathway: Dehydration

| Reactant | Product | Conditions | Reaction Type |

|---|

The aldol addition reaction that forms this compound from butanal is reversible. wikipedia.org The reverse reaction, known as a retro-aldol reaction, involves the cleavage of the carbon-carbon bond formed during the initial addition. khanacademy.org This process regenerates the two starting aldehyde molecules, in this case, two molecules of butanal. study.comdoubtnut.com

The equilibrium position of the aldol addition/retro-aldol reaction depends significantly on the reaction conditions. wikipedia.org Under milder conditions, the equilibrium may not strongly favor the product. wikipedia.org The retro-aldol reaction can be initiated by a base, which abstracts the hydroxyl proton to form an alkoxide that then fragments. chemeurope.com To drive the reaction toward the product and prevent the reverse reaction, the product is often removed from the reaction as it forms, for example, through the nearly irreversible dehydration to the α,β-unsaturated aldehyde. wikipedia.org

Tishchenko Reaction Pathways

The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde are converted into an ester in the presence of a metal alkoxide catalyst. organic-chemistry.orgnih.gov This pathway is relevant to the chemistry of butanal and its aldol product, this compound.

A variation known as the Aldol-Tishchenko reaction can occur, which involves a sequence of an aldol addition followed by a Tishchenko-type hydride transfer. nih.govillinois.edu In the case of butanal, two molecules first undergo an aldol addition to form this compound. This intermediate then reacts with a third molecule of butanal.

In this subsequent step, the this compound intermediate acts as the alcohol component and the third butanal molecule acts as the aldehyde component. A hydride transfer occurs, resulting in the formation of the ester, 2-Ethyl-3-hydroxyhexyl butyrate (B1204436). chemspider.comchemicalbook.comnih.gov This reaction effectively combines three aldehyde molecules into a single hydroxy ester.

Aldol-Tishchenko Reaction Summary

| Step | Reactants | Product |

|---|---|---|

| 1. Aldol Addition | 2 x Butanal | This compound |

The Tishchenko reaction can be performed using a single type of aldehyde (a self-Tishchenko reaction) or a mixture of two different aldehydes (a cross-Tishchenko reaction). nih.gov The formation of 2-Ethyl-3-hydroxyhexyl butyrate from butanal is an example of a process initiated by a self-aldol reaction, followed by a reaction that is conceptually similar to a Tishchenko reaction.

In a true cross-Tishchenko reaction involving two different aldehydes, RCHO and R'CHO, selectivity becomes a significant challenge. nih.gov The reaction can potentially yield a statistical mixture of four different ester products (RCOOCH₂R, R'COOCH₂R', RCOOCH₂R', and R'COOCH₂R), making it difficult to control the outcome. nih.gov Achieving high selectivity for a single cross-coupled product requires specific catalysts or significant differences in the electronic and steric properties of the two aldehydes. illinois.edu The self-condensation of butanal to the Aldol-Tishchenko product avoids this issue of selectivity as only one type of aldehyde is present.

Derivatization and Further Chemical Transformations

The bifunctional nature of this compound allows for a range of further chemical modifications beyond the reactions described above. It serves as a versatile intermediate for the synthesis of other valuable industrial chemicals. chemicalbook.comguidechem.com

Key transformations include:

Hydrogenation: The aldehyde group can be selectively reduced, or both the aldehyde and the resulting ketone (from tautomerization) can be reduced. Catalytic hydrogenation, for example using a Raney nickel catalyst, can reduce the aldehyde to a primary alcohol, yielding 2-ethyl-1,3-hexanediol . google.com

Further Reduction: More extensive reduction can lead to the formation of 2-ethylhexanol , a significant industrial alcohol. guidechem.com

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, producing 2-ethylhexanoic acid . guidechem.com

These derivatizations highlight the utility of this compound as a key intermediate in the production of plasticizers, solvents, and other specialty chemicals.

Derivatives of this compound

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Hydrogenation | 2-Ethyl-1,3-hexanediol |

| This compound | Oxidation | 2-Ethylhexanoic acid |

Reduction to Alcohols (e.g., 2-Ethylhexanol, 2-Ethyl-1,3-hexanediol)

The aldehyde functional group in this compound is readily reduced to a primary alcohol. This transformation is a key step in the production of commercially significant diols. The primary product of this reduction is 2-ethyl-1,3-hexanediol, a compound used as an insect repellent and a chemical intermediate. chemicalbook.comgoogle.com

The reduction can be accomplished through several methods:

Catalytic Hydrogenation: This is a common industrial method where this compound is treated with hydrogen gas in the presence of a metal catalyst. google.com Raney nickel is a frequently used catalyst for this process, typically conducted at elevated temperature and pressure. google.com The hydrogenation of the intermediate β-hydroxyaldehyde yields the corresponding 2-ethyl-1,3-hexane diol. google.com

Chemical Reduction: Chemical reducing agents can also be employed. For instance, sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) or ethanol (B145695) effectively reduces the aldehyde to an alcohol, yielding 2-ethyl-1,3-hexanediol. quora.com

While the primary reduction product is 2-ethyl-1,3-hexanediol, 2-ethylhexanol is also a known derivative. guidechem.com The formation of 2-ethylhexanol from this compound involves a dehydration step to form 2-ethyl-2-hexenal, followed by the hydrogenation of both the alkene and aldehyde groups. researchgate.net

| Reactant | Reagent/Catalyst | Conditions | Primary Product | Reference |

| This compound | H₂ / Raney Nickel | 100°C, 50 atm | 2-Ethyl-1,3-hexanediol | google.com |

| This compound | Sodium Borohydride (NaBH₄) / Methanol (MeOH) | Not specified | 2-Ethyl-1,3-hexanediol | quora.com |

Oxidation to Carboxylic Acids (e.g., 2-Ethylhexanoic Acid)

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 2-ethyl-3-hydroxyhexanoic acid. More commonly, this compound serves as a precursor to 2-ethylhexanoic acid, a compound widely used in the production of plasticizers, lubricants, and corrosion inhibitors. guidechem.comnih.govmdpi.com The industrial synthesis of 2-ethylhexanoic acid typically involves the oxidation of 2-ethylhexanal (B89479), which is derived from this compound. nih.govmdpi.com

The oxidation of the aldehyde functional group is often achieved using oxygen or air, in a process that can be catalyzed by various substances. mdpi.com

Key Research Findings on Oxidation of Related Aldehydes:

N-Hydroxyphthalimide (NHPI) Catalysis: An efficient and environmentally friendly method involves the oxidation of 2-ethylhexanal using oxygen in the presence of NHPI as a catalyst and isobutanol as a solvent. This process operates under mild conditions and achieves high selectivity (>99%) for 2-ethylhexanoic acid. nih.govnih.govscispace.comresearchgate.net

Heteropolyacid Catalysis: Molybdovanadophosphoric acids have been used as effective catalysts for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. google.com By adjusting reaction conditions such as temperature and oxygen flow rate, high conversion rates (up to 99.83%) and selectivity (up to 98.34%) can be achieved. google.com

Transition Metal Catalysis: Various transition metal catalysts, including manganese (II) acetate (B1210297) and complexes of iron (II), nickel (II), or cobalt (II), have been utilized to catalyze the oxidation of 2-ethylhexanal with oxygen, yielding 2-ethylhexanoic acid. mdpi.com

| Aldehyde | Oxidant/Catalyst | Solvent | Temperature | Yield of 2-EHA | Reference |

| 2-Ethylhexanal | O₂ / N-Hydroxyphthalimide | Isobutanol | Mild conditions | >99% (Selectivity) | nih.gov |

| 2-Ethylhexanal | O₂ / H₄PMo₁₁VO₄₀·32H₂O | Dilute HCl | 60°C | 98.79% | google.com |

| 2-Ethylhexanal | O₂ / Mn(II) acetate | Octanoic acid | Not specified | 83% | mdpi.com |

Formation of Esters and Other Complex Organic Molecules

This compound is a valuable building block for synthesizing more complex molecules, including esters. study.com Its bifunctional nature allows for reactions at both the hydroxyl and aldehyde sites.

Tishchenko Reaction: In the presence of certain catalysts like aluminum oxide, this compound can mediate the Tishchenko reaction of n-butyraldehyde. This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol, which then combine to form an ester. This process can produce 2-ethyl-3-hydroxyhexyl butyrate. smolecule.comchemicalbook.com

Fischer Esterification: The hydroxyl group of this compound can react with a carboxylic acid under acidic catalysis to form an ester, in a classic Fischer esterification reaction. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process where water is eliminated. masterorganicchemistry.com For example, reaction with butanoic acid would yield the same 2-ethyl-3-hydroxyhexyl butyrate.

These reactions demonstrate the utility of this compound as an intermediate for creating larger, more complex molecules with applications in various chemical industries. smolecule.com

Reaction Network Analysis in Multicomponent Systems

This compound is typically formed as an intermediate in the aldol condensation of butanal and rarely exists in isolation within a reaction vessel. study.comgoogle.com It is part of a complex, dynamic equilibrium involving the starting material, the final product, and various side-products. Understanding this web of reactions requires a reaction network analysis. nih.govchemrxiv.org

A reaction network is a collection of all possible elementary reaction steps and the intermediates they connect. For the system containing this compound, the network includes:

Reversible Aldol Addition: The formation of this compound from two molecules of butanal is a reversible process. smolecule.com

Dehydration: The aldol addition product, this compound, can undergo dehydration (elimination of a water molecule) to form the more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. smolecule.comgoogle.com This is often a competing or subsequent step in the aldol condensation process.

Side Reactions: Other reactions can occur under the same conditions. As mentioned, the Tishchenko reaction can lead to ester formation, consuming the aldehyde starting material and adding another branch to the reaction network. smolecule.com

Further Condensations: Higher-order condensation products can form, further increasing the complexity of the mixture.

Analyzing this network is crucial for optimizing the synthesis of a desired product, whether it be this compound itself or a subsequent product like 2-ethyl-1,3-hexanediol. google.com By understanding the kinetics and thermodynamics of each reaction pathway, conditions can be tailored to favor the formation of the target molecule while minimizing the generation of undesirable byproducts. chemrxiv.orgchemrxiv.org For example, in a patent describing the synthesis of 2-ethyl-1,3-hexanediol, the reaction mixture after aldol condensation contained unreacted butyraldehyde (B50154) (35.2%), the desired this compound (54.2%), and the dehydrated byproduct 2-ethyl-2-hexenal (4.9%), illustrating the multicomponent nature of the system. google.com

Mechanistic Investigations and Kinetic Studies of 2 Ethyl 3 Hydroxyhexanal Reactions

Elucidation of Reaction Mechanisms

The principal route to 2-Ethyl-3-hydroxyhexanal is the aldol (B89426) addition of butanal. study.com This compound can then participate in further reactions, such as the Tishchenko reaction. The stereochemical outcome of these reactions is a critical aspect, often influenced by the catalytic conditions employed.

Detailed Steps of Aldol Reaction (Enolate Formation, Nucleophilic Attack, Proton Transfer)

The synthesis of this compound from butanal is a classic example of a symmetric aldol reaction. study.comchegg.com The mechanism, typically occurring under basic conditions, involves three key steps: iitk.ac.inlibretexts.org

Enolate Formation: A base, such as hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from a molecule of butanal. This deprotonation results in the formation of a resonance-stabilized enolate ion. study.comsmolecule.com

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second butanal molecule. iitk.ac.inslideshare.net This step leads to the formation of a new carbon-carbon bond and an alkoxide intermediate.

Proton Transfer: The alkoxide intermediate is subsequently protonated by a proton source, typically water, which is regenerated in the initial deprotonation step. iitk.ac.in This final step yields the β-hydroxy aldehyde, this compound. study.com

Mechanism of Tishchenko Reactions

The Tishchenko reaction provides a pathway for the disproportionation of aldehydes to form esters. organic-chemistry.orgwikipedia.org In the context of this compound, it can react with another aldehyde, such as n-butyraldehyde, in a cross-Tishchenko reaction to produce 2-ethyl-3-hydroxyhexyl butyrate (B1204436). smolecule.comrsc.org The generally accepted mechanism, often catalyzed by aluminum alkoxides, proceeds as follows: organic-chemistry.orgrsc.org

Coordination and Hemiacetal Formation: The catalyst, a Lewis acid, coordinates to the carbonyl oxygen of an aldehyde molecule. An alkoxide group from the catalyst then adds to the carbonyl carbon, forming a hemiacetal intermediate. organic-chemistry.orgnih.gov

Second Aldehyde Coordination: A second aldehyde molecule coordinates to the central metal atom of the catalyst.

Hydride Transfer: A key step involves the intramolecular transfer of a hydride ion from the hemiacetal intermediate to the carbonyl carbon of the second aldehyde molecule. organic-chemistry.orgwikipedia.org This is often the rate-determining step. researchgate.net

Ester Formation and Catalyst Regeneration: The hydride transfer results in the formation of the ester product, which is released from the catalyst. The reduced aldehyde regenerates the active alkoxide catalyst, allowing the catalytic cycle to continue. wikipedia.orgpw.live

An Aldol-Tishchenko reaction is a two-step process where an initial aldol reaction is followed by a Tishchenko-type hydride transfer, ultimately forming a 1,3-diol monoester. nih.govresearchgate.net

Stereochemical Outcomes and Control Mechanisms

The aldol addition that forms this compound creates two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers (RR, SS, RS, SR). fda.govfda.gov The stereochemical outcome of the reaction, i.e., the relative ratio of these stereoisomers, is influenced by the reaction conditions.

The formation of the enolate can result in either the (E) or (Z) isomer. The subsequent nucleophilic attack on the second aldehyde molecule can proceed through different transition state geometries, often depicted as chair-like Zimmerman-Traxler models. The relative energies of these transition states determine the diastereoselectivity of the reaction.

In the Evans-Tishchenko reaction, a modification of the aldol-Tishchenko reaction, high diastereoselectivity towards 1,3-anti-diols is often observed. researchgate.net This is attributed to a highly organized, six-membered transition state where the metal catalyst coordinates to both the hemiacetal and the carbonyl groups. researchgate.net

Role of Acidic and Basic Catalysis in Reaction Mechanisms

Both acidic and basic conditions can be employed to catalyze the reactions involving this compound, with each influencing the reaction mechanism differently.

Basic Catalysis: As detailed in the aldol reaction section, bases promote the formation of the nucleophilic enolate ion, which is the key intermediate. libretexts.org Weak bases like hydroxide or alkoxides are commonly used. uobabylon.edu.iq The concentration of the base can affect the reaction rate and the position of the equilibrium. chempap.org

Acidic Catalysis: In an acid-catalyzed aldol reaction, the acid protonates the carbonyl oxygen of one aldehyde molecule, increasing its electrophilicity. The enol form of a second aldehyde molecule, present in equilibrium, then acts as the nucleophile. oberlin.edu Solid acid catalysts, such as γ-Al2O3, have also been shown to be effective for the self-condensation of n-butyraldehyde. rsc.org The strength of the acidity can influence the catalytic activity. rsc.org

Kinetic Modeling and Rate Determination

Understanding the kinetics of the reactions leading to and involving this compound is essential for process design and optimization.

Reaction Order and Rate Laws

The kinetics of aldol condensations can be complex. For the acid-catalyzed self-condensation of butanal to form 2-ethyl-2-hexenal (B1232207) (the dehydration product of this compound), the reaction has been shown to be second order with respect to the aldehyde concentration. oberlin.edu

The rate law can be expressed as: Rate = k[aldehyde]²

Kinetic studies on the aldol condensation of butanal in an alkaline medium have been conducted to compare different kinetic models. chempap.org These models consider the relative rates of the individual steps of the reaction, including the formation and consumption of the carbanion intermediate. chempap.org

For the Tishchenko reaction, kinetic studies have also been performed. For instance, the reaction of a lithium enolate with benzaldehyde, which proceeds through an initial aldol addition followed by a Tishchenko reaction, was found to have a complex rate law, being approximately 0.83 order in the enolate and 2.0 order in the aldehyde. acs.org The rate-limiting step in this case was identified as the intramolecular hydride transfer. acs.org

The table below summarizes the reaction orders for related aldol and Tishchenko reactions.

| Reaction | Reactant(s) | Catalyst | Reaction Order |

| Aldol Condensation | Butanal | Acid | Second order in butanal oberlin.edu |

| Aldol-Tishchenko | Lithium enolate, Benzaldehyde | - | 0.83 in enolate, 2.0 in benzaldehyde acs.org |

Activation Energy Calculations and Thermodynamic Considerations

The self-condensation of n-butyraldehyde to form this compound is a critical step in the industrial production of 2-ethylhexanol. Understanding the activation energy and thermodynamic parameters of this reaction and its subsequent dehydration is essential for process optimization.

Recent research has shed light on the kinetics of this process. For instance, in a study utilizing a Ce-modified γ-Al2O3 catalyst, the intrinsic kinetics of n-butyraldehyde self-condensation were investigated. It was determined that both the forward and backward reactions are second order. The activation energy for the forward reaction was calculated to be 79.60 kJ mol−1, while the activation energy for the backward reaction was found to be 74.30 kJ mol−1 rsc.org. These values are notably higher than those observed for the same reaction when catalyzed by an aqueous base or acid rsc.org.

Another study focusing on chitosan (B1678972) as a catalyst for butanal self-condensation reported an activation energy of 40.69 kJ mol-1 researchgate.net. The difference in activation energies highlights the significant role the catalytic system plays in the reaction kinetics.

The following table summarizes the activation energies for the self-condensation of n-butyraldehyde under different catalytic conditions.

| Catalyst | Reaction | Activation Energy (kJ mol⁻¹) |

| Ce-modified γ-Al2O3 | Forward Self-condensation | 79.60 rsc.org |

| Ce-modified γ-Al2O3 | Backward Self-condensation | 74.30 rsc.org |

| Chitosan | Self-condensation | 40.69 researchgate.net |

Auto-catalytic Reaction Characteristics

Based on these observations, a kinetic model was established to describe the auto-catalytic nature of the self-condensation reaction researchgate.net. Such models are crucial for accurately predicting reaction behavior and for the design and operation of industrial reactors.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Reaction Energetics

While specific quantum chemical studies focused solely on this compound are not extensively documented in publicly available literature, the application of quantum chemistry to elucidate the mechanisms of aldol reactions is a well-established practice. Density Functional Theory (DFT) is a common method employed to investigate the energetics of such reactions.

For example, DFT calculations have been used to study the reaction mechanisms in the self-assembled multicompartment micelle (MCM) nanoreactors for aldol addition reactions, focusing on the kinetics and transition-state structures acs.org. These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. The energy barrier required to overcome the transition state, which corresponds to the activation energy, can be determined from these calculations, indicating how easily the reaction can proceed . Such computational approaches provide valuable insights into the reaction pathways at a molecular level.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules and reaction intermediates in solution. In the context of aldol condensations, MD simulations have been employed to explore the role of catalysts and the reaction environment on the reaction mechanism.

For instance, MD simulations have been used to investigate the cooperatively catalyzed aldol condensation on alkylamine-grafted silica (B1680970) surfaces acs.orgresearchgate.net. These simulations focus on the catalytic activation of the reactants and the nucleophilic attack of the basic amine functional group acs.orgresearchgate.net. By analyzing the trajectories of the molecules over time, researchers can gain insights into the probability of reaction and the influence of factors such as the flexibility of the catalyst acs.orgresearchgate.net. This simulation approach has proven successful in investigating the cooperative catalytic activity of bifunctional acid-base catalysts involved in aldol reactions acs.org.

Application of Hard and Soft Acid-Base (HSAB) Theory to Reactivity

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept that is widely used to explain and predict the outcome of chemical reactions wikipedia.org. The theory classifies chemical species as "hard" or "soft" and "acid" or "base" wikipedia.org. Hard acids and bases are typically small, have a high charge density, and are not very polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable wikipedia.org. The fundamental principle of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases wikipedia.org.

In the context of the formation of this compound via the aldol condensation of butyraldehyde (B50154), the key step is the nucleophilic attack of an enolate ion on the carbonyl carbon of another aldehyde molecule.

The carbonyl carbon of the butyraldehyde molecule acts as a Lewis acid. Due to the electronegativity of the oxygen atom, the carbonyl carbon has a partial positive charge. Aldehyde carbonyl carbons are generally considered to be relatively hard acids .

The enolate ion , formed by the deprotonation of the α-carbon of butyraldehyde, is the nucleophile and acts as a Lewis base. The negative charge is delocalized between the α-carbon and the oxygen atom. The carbon atom of the enolate, which is the site of nucleophilic attack, is considered a soft base . The oxygen atom of the enolate is a harder base .

Advanced Analytical Characterization Techniques in 2 Ethyl 3 Hydroxyhexanal Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Ethyl-3-hydroxyhexanal, confirming the presence of key functional groups, and mapping its carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. chegg.com For this compound, both ¹H NMR and ¹³C NMR provide complementary information essential for unambiguous identification.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals for the aldehydic proton, the proton on the hydroxyl-bearing carbon, and the various aliphatic protons in the ethyl and propyl side chains. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of hydrogens) of each peak are key to assigning the structure. chegg.comchegg.com

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a single peak. The chemical shifts are indicative of the carbon type, with the carbonyl carbon of the aldehyde group appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data is compiled from typical chemical shift ranges and spectral analysis interpretations. chegg.com

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | ~9.5-9.7 (d) | C=O | ~200-205 |

| -CH(OH)- | ~3.5-3.8 (m) | -CH(OH)- | ~70-75 |

| -OH | Broad singlet (variable) | -CH(CHO)- | ~55-60 |

| -CH(CHO)- | ~2.2-2.5 (m) | -CH₂- (propyl) | ~30-35 |

| -CH₂- (ethyl) | ~1.5-1.7 (m) | -CH₂- (ethyl) | ~20-25 |

| -CH₂- (propyl) | ~1.3-1.5 (m) | -CH₂- (propyl) | ~18-22 |

| -CH₃ (ethyl) | ~0.9-1.0 (t) | -CH₃ (ethyl) | ~10-15 |

| -CH₃ (propyl) | ~0.8-0.9 (t) | -CH₃ (propyl) | ~12-16 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chegg.com The FTIR spectrum of this compound provides clear evidence for its two key functional groups: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

The presence of the hydroxyl group is confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. chegg.com The aldehyde group is identified by a strong, sharp absorption peak for the carbonyl (C=O) stretch, typically appearing around 1720-1740 cm⁻¹. Additionally, C-H stretching vibrations for the aldehyde proton often appear as a pair of weaker bands between 2700-2900 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde (-CHO) | C=O Stretch | 1720 - 1740 (Strong, Sharp) |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 (Two weak bands) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its concentration, and determining its stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC is used to separate volatile components of a mixture, while MS fragments the eluted components into ions whose mass-to-charge ratio (m/z) is measured, generating a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS analysis allows for its separation from starting materials (e.g., Butanal) and byproducts. The resulting mass spectrum can confirm the molecular weight of the compound (144.21 g/mol ). nih.govmolbase.compharmaffiliates.com While a specific library spectrum may be used for matching, the fragmentation pattern can also be predicted. Expected fragmentation pathways include the loss of a water molecule (M-18) from the hydroxyl group, alpha-cleavage adjacent to the carbonyl group, and cleavage of the C2-C3 bond.

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). fda.govchemspider.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark method for separating these enantiomers and determining the enantiomeric purity of a sample. merckmillipore.com

The direct separation approach involves using a column packed with a chiral selector. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type CSPs are commonly used for separating a wide range of chiral compounds, including alcohols and carbonyls. hplc.euphenomenex.com The separation occurs because the enantiomers form transient diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times on the column. Normal-phase HPLC, using mobile phases like hexane/isopropanol, is often employed for these separations. hplc.euphenomenex.com

An alternative, indirect approach involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov This method is crucial in asymmetric synthesis research to quantify the success of stereoselective reactions.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. chegg.com In the synthesis of this compound via an aldol (B89426) addition reaction from butanal, TLC is used to track the consumption of the starting material and the formation of the product. chegg.comstudy.com

The process involves spotting the starting material, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable eluent, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297). chegg.com Because the product, this compound, is more polar than the starting butanal due to its hydroxyl group, it will have a lower Retention Factor (Rf) value and travel a shorter distance up the plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. chegg.com

In-Situ Reaction Monitoring Techniques

In-situ techniques are crucial for observing a chemical reaction as it happens, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient species without altering the reaction environment.

ReactIR, a form of in-situ Fourier Transform Infrared (FTIR) Spectroscopy, is a powerful Process Analytical Technology (PAT) tool for the real-time monitoring of chemical reactions. mt.commt.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra of the reaction mixture can be collected continuously. The core principle lies in Beer's Law, which states that the absorbance of a specific infrared band is directly proportional to the concentration of the corresponding molecule. youtube.com This allows for the quantitative tracking of reactants, intermediates, products, and by-products throughout the course of the reaction. mt.com

In the synthesis of this compound from butanal, ReactIR can provide critical data by:

Tracking Reactant Consumption: Monitoring the decrease in the characteristic carbonyl (C=O) stretching band of butanal.

Monitoring Product Formation: Observing the appearance and increase of the hydroxyl (O-H) stretch and the distinct carbonyl (C=O) stretch of the this compound product.

Identifying Intermediates: The technique is sensitive enough to detect short-lived intermediates, offering mechanistic insights into the aldol condensation pathway. durham.ac.uk

Determining Reaction Kinetics: By plotting the concentration of species over time, detailed kinetic information, including reaction rates, initiation, and endpoint, can be determined with a high degree of accuracy. mt.comyoutube.com

The data generated is crucial for optimizing reaction variables such as temperature, pressure, and catalyst loading to improve yield and selectivity. mt.com

| Species Monitored | Infrared Signature | Information Gained |

|---|---|---|

| Butanal (Reactant) | Disappearance of C=O stretching band | Rate of consumption, reaction initiation |

| Enolate (Intermediate) | Appearance/disappearance of characteristic C=C and C-O bands | Mechanistic pathway validation |

| This compound (Product) | Appearance of O-H and new C=O stretching bands | Rate of formation, yield, reaction endpoint |

Catalyst Characterization Techniques

The performance of a heterogeneous catalyst is dictated by its physical and chemical properties. A multi-technique approach is typically required for a comprehensive understanding.

X-ray Diffraction (XRD) is a fundamental technique for analyzing the bulk structure of crystalline materials. malvernpanalytical.commalvernpanalytical.com It operates on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. mpg.de This pattern serves as a fingerprint for the crystalline phases present.

In the context of catalysts used for butanal condensation, XRD is employed to:

Identify Crystalline Phases: It can confirm the desired crystal structure of the catalyst support (e.g., γ-Al2O3, CeO2, ZrO2) and the active phase (e.g., CuO). mdpi.comresearchgate.net For instance, in CuO–Bi2O3 catalysts, XRD can distinguish between the individual oxides and spinel CuBi2O4 phases. researchgate.net

Determine Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains. The Scherrer equation is commonly used to estimate the average crystallite size of the active metal or metal oxide particles, which is a critical factor influencing the catalyst's active surface area. malvernpanalytical.com

Assess Crystallinity: The technique can quantify the degree of crystallinity in a material, which can impact its stability and performance. malvernpanalytical.com

Monitor Phase Transformations: XRD can be used to analyze catalysts before and after the reaction to detect any changes in the crystal structure, which could be related to catalyst deactivation or activation. researchgate.net

| Catalyst System | Identified Phases | Reference |

|---|---|---|

| Cu/CeO2-ZrO2 | Fluorite-cubic phase of CexZr1-xO2 solid solution, monoclinic CuO | mdpi.com |

| Ag-modified TiO2 | Anatase and rutile phases of TiO2 | researchgate.net |

| MgyAlOx | Periclase (MgO-like) phase | semanticscholar.org |

Temperature-programmed techniques provide valuable information about the chemical properties of a catalyst's surface. researchgate.net

Temperature-Programmed Reduction (TPR) is used to characterize the reducibility of metal oxides. pageplace.de In a typical H2-TPR experiment, the catalyst is heated at a constant rate under a flow of a reducing gas mixture (e.g., H2 in Ar). unimi.it A thermal conductivity detector (TCD) monitors the consumption of H2. The resulting profile of H2 consumption versus temperature reveals the temperatures at which different metal oxide species are reduced. This information is vital for understanding metal-support interactions and for designing optimal catalyst activation procedures. pageplace.deunimi.it For example, H2-TPR profiles of CuO/CeO2-ZrO2 catalysts show distinct reduction peaks that correspond to different types of copper oxide species, indicating the influence of the ceria-zirconia support on the reducibility of copper. mdpi.com

Temperature-Programmed Desorption (TPD) is used to characterize the acid-base properties of a catalyst surface, which are often the active sites for aldol condensation. iitm.ac.in The process involves adsorbing a probe molecule (e.g., ammonia (B1221849) (NH3) for acid sites, carbon dioxide (CO2) for basic sites) onto the catalyst surface, followed by heating the sample at a linear rate in a flow of inert gas. semanticscholar.orgiitm.ac.in The desorbed molecules are detected, typically by a TCD or a mass spectrometer. The temperature at which the probe molecule desorbs correlates to the strength of the active site, and the total amount of desorbed gas provides a quantitative measure of the number of sites. iitm.ac.in For MgyAlOx catalysts, CO2-TPD has been used to determine the distribution and density of basic sites, which are critical for catalyzing condensation reactions. semanticscholar.org

| Technique | Catalyst | Probe Molecule | Key Finding | Reference |

|---|---|---|---|---|

| H2-TPR | CuO/CeO2-ZrO2 | H2 | Identified multiple reduction peaks for different CuO species, indicating strong metal-support interaction. | mdpi.com |

| CO2-TPD | MgyAlOx | CO2 | Quantified basic site density and distribution, correlating with catalytic activity for alcohol condensation. | semanticscholar.org |

| NH3-TPD | MgyAlOx | NH3 | Measured acid site densities. | semanticscholar.org |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.comrockymountainlabs.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of each element and is sensitive to its oxidation state and local chemical environment. rockymountainlabs.com

For catalysts involved in this compound production, XPS provides insights into:

Surface Composition: It can verify the presence of active metals and promoters on the catalyst surface and detect any surface segregation of components or the presence of impurities. rockymountainlabs.com

Oxidation States: XPS can distinguish between different oxidation states of an element, such as Cu⁰, Cu¹⁺, and Cu²⁺, or Ce³⁺ and Ce⁴⁺. researchgate.net This is crucial for identifying the active species in the catalytic cycle.

Catalyst Deactivation: It can identify changes in surface composition or chemical states that may lead to catalyst deactivation, such as the formation of surface poisons or unwanted phases. rockymountainlabs.com

For instance, XPS analysis of Ce-modified γ-Al2O3 catalysts used for n-butyraldehyde self-condensation helped to demonstrate that the acid-base properties of the catalyst played a more dominant role in its performance than the specific valence state of the cerium. researchgate.netresearchgate.net

| Parameter Determined | Significance |

|---|---|

| Surface Elemental Composition | Confirms the presence and quantity of active species at the reaction interface. |

| Oxidation State of Elements | Helps identify the catalytically active species (e.g., metallic vs. ionic states). |

| Chemical Environment | Provides information on metal-support interactions and the formation of different compounds. |

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. researchgate.net It provides direct, real-space images of the catalyst at high resolution, often down to the atomic level.

TEM is indispensable for characterizing the morphology and nanostructure of catalysts for butanal condensation, allowing researchers to:

Visualize Particle Morphology: Determine the size, shape, and structure of catalyst particles and their supports. uantwerpen.be

Measure Particle Size Distribution: Accurately measure the size of active metal nanoparticles and determine their distribution across the support. This is critical as catalytic activity is often highly dependent on particle size.

Assess Particle Dispersion: Evaluate how well the active phase is distributed over the support material. High dispersion is generally desirable to maximize the number of accessible active sites.

Observe Structural Changes: In-situ TEM allows for the observation of catalysts under reaction conditions, providing dynamic information on processes like particle sintering, restructuring, or coke formation, which are common causes of deactivation. nih.govcjsc.ac.cn

For example, TEM has been used to characterize the dispersion and particle size of copper on Al2O3 supports for catalysts used in the conversion of n-butanal. researchgate.net

| Characteristic | Importance in Catalysis |

|---|---|

| Particle Size | Directly influences the surface-to-volume ratio and the number of active sites. |

| Particle Shape | Different crystal facets can exhibit different catalytic activities. |

| Dispersion | High dispersion maximizes the utilization of the active catalytic material. |

| Nanostructure | Reveals details of the catalyst-support interface and potential defects or pores. |

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C8H16O2 |

| Butanal (Butyraldehyde) | C4H8O |

| γ-Alumina (gamma-Alumina) | Al2O3 |

| Ceria (Cerium(IV) oxide) | CeO2 |

| Zirconia (Zirconium dioxide) | ZrO2 |

| Copper(II) oxide | CuO |

| Bismuth(III) oxide | Bi2O3 |

| Silver(I) oxide | Ag2O |

| Titanium dioxide | TiO2 |

| Magnesium oxide | MgO |

| Ammonia | NH3 |

| Carbon dioxide | CO2 |

| Hydrogen | H2 |

| Argon | Ar |

Biological Interactions and Mechanistic Insights of 2 Ethyl 3 Hydroxyhexanal

Role in Metabolic Pathways and Cellular Signaling

2-Ethyl-3-hydroxyhexanal serves as an intermediate in various metabolic pathways. ontosight.ai It is notably formed through the aldol (B89426) condensation of n-butyraldehyde. canada.carsc.org This compound can be further metabolized; for instance, its reduction leads to the formation of 2-ethyl-1,3-hexanediol, while oxidation can produce 2-ethylhexanoic acid. canada.cagoogle.com Its position as a metabolic crossroads makes it a significant molecule in the biotransformation of related compounds. canada.ca

Beyond its role as a metabolic intermediate, aldehydes like this compound are studied for their potential to act as signaling molecules in cellular communication. ontosight.ai However, their inherent reactivity also means they can contribute to cellular stress and damage through adduct formation with essential biomolecules. ontosight.ai

Stereochemical Influences on Biological Activity

The spatial arrangement of atoms in this compound, known as its stereochemistry, is a critical factor that influences its biological activity. ontosight.ai The molecule has two chiral centers, leading to different stereoisomers. The specific configuration, such as the (2R,3R)-rel form, determines how it interacts with the three-dimensional structures of biological molecules like enzymes and receptors. ontosight.ainih.gov This specificity can significantly alter its biological effects and metabolic fate. ontosight.ai The synthesis of specific enantiomers (non-superimposable mirror images) is a subject of research, underscoring the importance of stereochemistry in the compound's function. scirp.org

Interactions with Biological Macromolecules

The reactivity of the aldehyde functional group makes this compound capable of interacting with and modifying biological macromolecules, which can lead to significant cellular consequences. ontosight.ai

Aldehydes are known for their capacity to form covalent adducts with proteins, potentially altering their structure and function. ontosight.ai The primary mechanisms involve reactions with nucleophilic amino acid residues.

Michael-Type Addition to Cysteine: Cysteine is a highly nucleophilic amino acid that readily undergoes Michael addition with electrophilic compounds. researchgate.net α,β-Unsaturated aldehydes are particularly known for this reaction, but other reactive aldehydes can also target the soft, highly reactive cysteine thiolate nucleophiles. researchgate.net This type of covalent bond formation can disrupt protein function. smolecule.com

Reaction with Lysine (B10760008): The ε-amino group of lysine is another primary target for aldehydes. acs.org The reaction can form Schiff bases, which, although often reversible, can lead to more stable products. acs.org Studies on analogous aldehydes, such as 2-hydroxyheptanal (B95475), show that they react with lysine residues to form complex adducts, including pyridinium (B92312) derivatives after subsequent oxidation. nih.gov Research on 4-hydroxynonenal (B163490) (HNE) demonstrates that initial Michael adducts with lysine can react further with additional aldehyde molecules, forming 2:1 and 3:1 adducts. acs.org

These interactions are significant as they represent a mechanism by which lipid-peroxidation-derived aldehydes can contribute to protein modification and cellular damage. nih.gov

Table 1: Potential Protein Adducts of this compound

| Amino Acid Residue | Type of Reaction | Potential Outcome | Supporting Evidence (from related aldehydes) |

| Cysteine | Michael-Type Addition | Covalent modification, disruption of protein structure/function. researchgate.netsmolecule.com | High nucleophilicity of cysteine thiolate makes it a prime target for electrophilic aldehydes. researchgate.net |

| Lysine | Schiff Base Formation, Michael Addition | Formation of reversible Schiff bases and more stable pyrrole (B145914) or pyridinium adducts. acs.orgnih.gov | Studies with 2-hydroxyheptanal and 4-hydroxynonenal show formation of complex adducts. acs.orgnih.gov |

| Histidine | Michael-Type Addition | Formation of stable Michael adducts. acs.org | Reactions with 4-hydroxynonenal demonstrate stable adduct formation with the imidazole (B134444) ring. acs.org |

In addition to proteins, aldehydes like this compound possess the potential to form adducts with DNA. ontosight.ai Such interactions can lead to DNA damage, which, if not repaired, may result in mutations and contribute to cellular dysfunction and pathology. ontosight.ai This reactivity is a component of the known toxicity associated with some aldehydes. ontosight.ai

Impact on Cellular Function and Gene Expression Modulation

The formation of adducts with proteins and DNA can lead to broader effects on cellular function, including the induction of oxidative stress and cellular damage. ontosight.ai While direct studies on this compound's effect on gene expression are limited, research on structurally related compounds provides insight. For example, derivatives of similar β-hydroxy aldehydes have been found to modulate crucial cellular pathways, including those involving heat shock proteins (HSP90) and TRAP1 signaling, which are vital for cancer cell survival. Another related compound, ethyl maltol (B134687) (2-Ethyl-3-hydroxy-4H-pyran-4-one), can induce apoptosis and lead to oxidative stress and DNA damage in certain cell types, which is associated with changes in the expression of genes involved in the DNA damage response (e.g., pATM) and stress response (e.g., ferritin light chain, hemeoxygenase). medchemexpress.com

Comparative Analysis with Other Aldehydic Biomolecules

The biological activity of this compound can be better understood by comparing it to other aldehydes. Its unique branched structure, with an ethyl group at the C2 position, influences its steric bulk and reactivity compared to linear or differently substituted aldehydes. smolecule.com

n-Butyraldehyde: As the precursor to this compound via aldol condensation, n-butyraldehyde is a simpler, unbranched aldehyde. rsc.org The self-condensation reaction that forms this compound is a key transformation that creates a more complex molecule with different biological and chemical properties. smolecule.comrsc.org

3-Hydroxyhexanal: This is a linear analogue of this compound, lacking the C2-ethyl group. This absence of branching results in lower steric hindrance and greater conformational flexibility, which can alter its interaction with enzyme active sites and other biological molecules.

4-Hydroxynonenal (HNE): A well-studied α,β-unsaturated hydroxyalkenal derived from lipid peroxidation, HNE is highly reactive. acs.orgresearchgate.net It readily forms Michael adducts with cysteine, histidine, and lysine residues. acs.orgresearchgate.net While this compound is a saturated aldehyde, its bifunctional nature (aldehyde and hydroxyl groups) also confers significant reactivity, though the mechanisms and products may differ from those of unsaturated aldehydes like HNE. ontosight.ai

Table 2: Comparative Features of this compound and Related Aldehydes

| Compound | Key Structural Features | Known Biological/Chemical Roles |